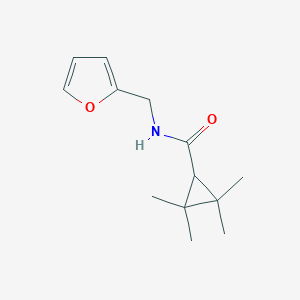
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, also known as FTMCP, is a novel cyclopropane-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTMCP has been synthesized using various methods and has shown promising results in scientific research, making it a promising candidate for future drug development.
Wirkmechanismus
The exact mechanism of action of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is not yet fully understood. However, studies have suggested that N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of various signaling pathways. N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Biochemische Und Physiologische Effekte
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for future drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is its potent anticancer activity against various types of cancer cells. In addition, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to possess a low toxicity profile, making it a safe candidate for future drug development. However, one of the major limitations of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide. Another direction is the investigation of the mechanism of action of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide to better understand its anticancer and anti-inflammatory properties. Furthermore, future studies could focus on the development of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide-based drug delivery systems to improve its solubility and bioavailability. Overall, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Synthesemethoden
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of furfurylamine with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride. This reaction leads to the formation of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide as a white crystalline solid, which can be purified using standard techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
6371-22-8 |
|---|---|
Produktname |
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H19NO2/c1-12(2)10(13(12,3)4)11(15)14-8-9-6-5-7-16-9/h5-7,10H,8H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
OWQBKSNEDAEYBI-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NCC2=CC=CO2)C |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NCC2=CC=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



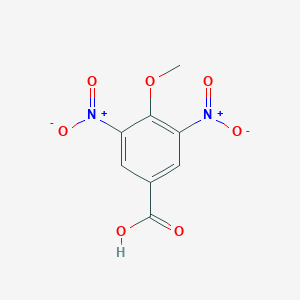
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
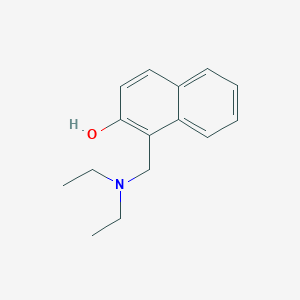
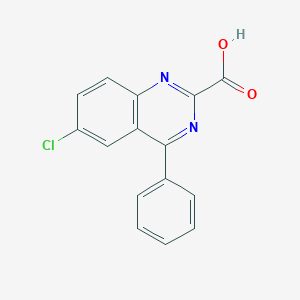
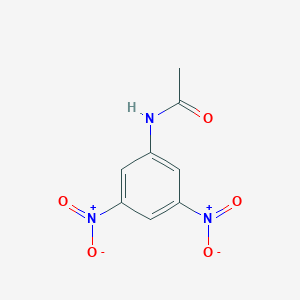
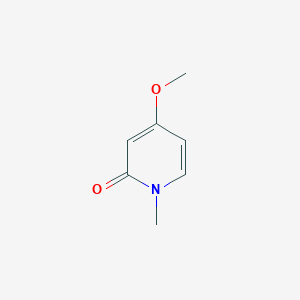
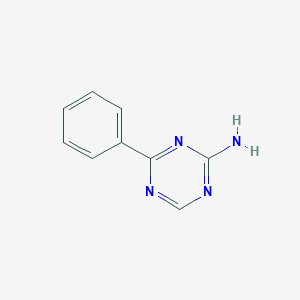
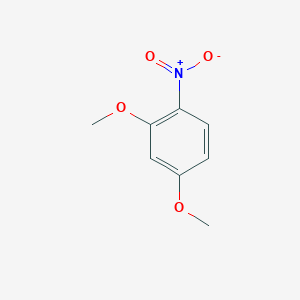
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
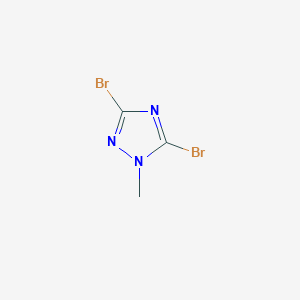
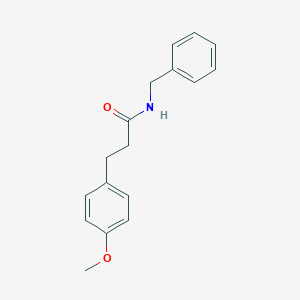
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)